BenchChemオンラインストアへようこそ!

Grapiprant

EP4 receptor antagonist prostaglandin receptor selectivity piprant pharmacology

Grapiprant is the only FDA-approved (vet.) piprant-class EP4 antagonist, offering COX-sparing, GI-safe analgesia. Unlike NSAIDs, it preserves homeostatic prostanoids, making it ideal for canine OA models and EP4 target validation. The recently solved cryo-EM structure (PDB 9JQZ) enables rational design. Ensure fasted-state dosing (≥1 hr before meal; 2 mg/kg) for reproducible PK. Labs can trust its high selectivity (>400-fold over EP1/2/3) for clean phenotypic readouts. Note the species-dependent Ki: 13 nM (human), 20 nM (rat), 24 nM (dog).

Molecular Formula C26H29N5O3S
Molecular Weight 491.6 g/mol
CAS No. 415903-37-6
Cat. No. B1672139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrapiprant
CAS415903-37-6
SynonymsCJ-023423;  CJ 023423;  CJ023423;  CAS#415903-37-6;  RQ-00000007;  RQ 00000007;  RQ00000007;  AAT-007;  AAT007;  AAT 007;  Grapiprant
Molecular FormulaC26H29N5O3S
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C
InChIInChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32)
InChIKeyHZVLFTCYCLXTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Grapiprant (415903-37-6): Procuring the Only Veterinary-Approved EP4-Selective Prostaglandin Receptor Antagonist


Grapiprant (CAS 415903-37-6, molecular formula C26H29N5O3S, molecular weight 491.61 g/mol) is the first-in-class and only FDA-approved (veterinary) member of the piprant class — competitive, selective antagonists of the prostaglandin E2 (PGE2) EP4 receptor [1]. Unlike traditional NSAIDs, grapiprant does not inhibit cyclooxygenase (COX) enzymes, thereby preserving the production of homeostatic prostanoids while selectively blocking the EP4-mediated nociceptive and inflammatory signaling of PGE2 [2]. The compound is commercially available as Galliprant® (Elanco) tablets in 20 mg, 60 mg, and 100 mg strengths, administered at 2 mg/kg once daily for the control of pain and inflammation associated with osteoarthritis (OA) in dogs [3].

Why Grapiprant (CAS 415903-37-6) Cannot Be Substituted with Conventional NSAIDs or Alternative Analgesics


Generic substitution of grapiprant with other anti-inflammatory or analgesic agents is scientifically unsound due to fundamental differences in molecular target engagement. Conventional NSAIDs (e.g., carprofen, meloxicam, firocoxib) inhibit COX-1 and/or COX-2 enzymes, broadly suppressing prostaglandin synthesis and thereby compromising homeostatic functions including gastrointestinal mucosal protection, renal perfusion, and platelet aggregation [1]. In contrast, grapiprant selectively antagonizes a single receptor subtype — EP4 — without affecting COX activity, allowing continued production of PGE2 that can signal through EP1, EP2, and EP3 receptors to maintain physiological homeostasis [2]. Additionally, alternative modalities such as anti-nerve growth factor (NGF) monoclonal antibodies (e.g., bedinvetmab) operate via an entirely distinct mechanism (neurotrophin sequestration) with different dosing regimens (monthly subcutaneous injection vs. daily oral administration) and safety profiles [3]. These mechanistic and pharmacokinetic divergences preclude interchangeable use without altering efficacy, safety, or dosing compliance.

Grapiprant (415903-37-6): Quantitative Comparative Evidence for Procurement Decision-Making


EP4 Receptor Selectivity: Ki Values Demonstrating >1000-Fold Discrimination Over EP1, EP2, and EP3

Grapiprant exhibits high-affinity, selective binding to the EP4 receptor with Ki values of 13 nM (human recombinant EP4), 20 nM (rat recombinant EP4), and 24 nM (dog recombinant EP4), while demonstrating negligible affinity for EP1, EP2, and EP3 receptor subtypes [1]. In direct radioligand competition binding assays using [3H]-PGE2 at 1 nM, grapiprant displaced PGE2 binding to dog recombinant EP4 receptor with an IC50 of 35 nM (Ki = 24 nM) . By comparison, the compound showed no measurable binding displacement at EP1, EP2, or EP3 receptors at concentrations up to 10 μM, translating to a selectivity margin exceeding 400-fold relative to the EP4 Ki [1]. This selectivity profile contrasts with non-selective prostaglandin analogs such as misoprostol (EP2/EP3/EP4 agonist) and dual antagonists like TG6-129 (EP2/EP4), which engage multiple EP subtypes with varying affinity [2].

EP4 receptor antagonist prostaglandin receptor selectivity piprant pharmacology receptor binding affinity

Non-COX Inhibitory Mechanism: Preserved Arachidonic Acid Cascade Function Versus NSAID-Induced COX Suppression

Grapiprant functions as a competitive antagonist at the EP4 receptor without inhibiting COX-1 or COX-2 enzymatic activity [1]. In contrast, conventional veterinary NSAIDs such as carprofen (COX-2 preferential, IC50 COX-1:COX-2 ratio >100), meloxicam (COX-2 preferential, IC50 ratio ~12), and firocoxib (COX-2 selective, IC50 ratio >380) inhibit COX enzymes, reducing production of all prostanoids including thromboxane A2 (TXA2), prostacyclin (PGI2), and PGE2 [2]. Functional assays in canine whole blood demonstrate that grapiprant at concentrations up to 100 μM does not affect COX-1-mediated thromboxane B2 production (TXB2; marker of platelet COX-1 activity) or COX-2-mediated PGE2 synthesis (marker of inflammatory COX-2 activity), whereas meloxicam and carprofen produce concentration-dependent inhibition with IC50 values in the sub-micromolar to low micromolar range [3]. This mechanistic distinction enables grapiprant to selectively block EP4-mediated pain and inflammation while preserving COX-dependent production of cytoprotective prostanoids.

COX-sparing anti-inflammatory prostaglandin signaling gastrointestinal safety piprant mechanism

Clinical Non-Inferiority to Meloxicam in Post-Operative Pain: CBPI Scores and Adverse Event Equivalence

In a double-blinded, randomized, non-inferiority clinical trial comparing grapiprant to meloxicam for post-operative pain management in dogs undergoing tibial plateau leveling osteotomy (TPLO), grapiprant demonstrated non-inferior analgesic efficacy over the 14-day post-operative period [1]. Forty-eight dogs were randomized 1:1 to receive either oral grapiprant (2 mg/kg once daily) or oral meloxicam (initial 0.2 mg/kg loading dose followed by 0.1 mg/kg once daily). Pain was assessed using the validated Canine Brief Pain Inventory (CBPI) questionnaire at days 3, 7, 10, and 15 post-operatively. The study demonstrated non-inferiority of grapiprant compared to meloxicam for pain control (quantitative CBPI scores not significantly different between groups at any time point), with a trend toward improved pain scores on day 3 in the grapiprant group [1]. The incidence of adverse events did not differ significantly between treatment arms (gastrointestinal signs observed in both groups at comparable frequencies) [1].

post-operative analgesia TPLO pain management veterinary NSAID comparison canine orthopedic surgery

Direct Efficacy Comparison in Induced Acute Synovitis: Carprofen Superior to Grapiprant for Lameness Attenuation

A blinded, 3-way crossover study in 5 purpose-bred hound-cross dogs evaluated the ability of grapiprant (2.0 mg/kg), carprofen (4.4 mg/kg), and L-766 (a proprietary EP4 antagonist, 4.0 mg/kg) to attenuate lameness in a urate-induced acute synovitis model [1]. Lameness scores were significantly elevated from baseline at 6 hours for all treatments. Lameness scores for grapiprant remained significantly elevated at 12 and 24 hours compared to baseline, whereas carprofen treatment resulted in significantly lower lameness scores than grapiprant at 6, 12, and 24 hours post-injection [1]. Analysis of peak vertical force (PVF) and vertical impulse (VI) data revealed a pattern similar to lameness scores. The study concluded that carprofen was the most effective treatment for attenuating lameness in this acute inflammatory model, and grapiprant was the least effective among the three treatments evaluated [1].

urate-induced synovitis canine lameness model carprofen comparator acute inflammation

Oral Bioavailability and Food Effect: High Fasted-State Bioavailability with Marked Food-Dependent Reduction

Grapiprant demonstrates rapid gastrointestinal absorption in dogs, with a median time to maximum plasma concentration (Tmax) of 1 hour in the fasted state [1]. Following a single oral dose of 2 mg/kg, grapiprant achieves a mean maximum plasma concentration (Cmax) of 1.21 μg/mL and area under the concentration-time curve (AUC) of 2.71 μg·h/mL under fasted conditions [1]. The absolute oral bioavailability in fasted dogs is 89%, but this value decreases substantially to 33% when administered with food, accompanied by a delayed Tmax of approximately 2.5 hours [2]. This food-effect magnitude (62% relative reduction in bioavailability) exceeds that observed for many comparator NSAIDs; for instance, carprofen bioavailability in dogs remains >90% regardless of feeding status, while meloxicam shows minimal food-dependent absorption changes [3].

pharmacokinetics oral bioavailability food effect dosing optimization

Field Efficacy in Canine OA: Placebo-Controlled Treatment Success Rate of 48.1% vs. 31.3%

In a randomized, placebo-controlled, masked field study enrolling 285 client-owned dogs with radiographic and clinical signs of osteoarthritis, grapiprant administered at 2 mg/kg once daily for 28 days demonstrated statistically significant efficacy versus vehicle control [1]. Of the 262 dogs included in the effectiveness evaluation, 48.1% (63/131) of grapiprant-treated dogs were classified as treatment successes based on owner-assessed Canine Brief Pain Inventory (CBPI) scores, compared to 31.3% (41/131) of placebo-treated dogs [1]. This represents a 16.8 percentage-point absolute increase in treatment success rate (relative improvement of 53.7%) [1]. Statistically significant improvements in owner-assessed pain severity and pain interference scores were also observed in the grapiprant group [1].

osteoarthritis canine chronic pain CBPI veterinary clinical trial

Grapiprant (415903-37-6): Evidence-Based Research and Clinical Application Scenarios


Veterinary Clinical Management of Canine Osteoarthritis Requiring COX-Sparing Anti-Inflammatory Therapy

Grapiprant is indicated for the control of pain and inflammation associated with osteoarthritis in dogs at the approved dose of 2 mg/kg orally once daily [9]. This scenario is specifically supported by placebo-controlled field efficacy data demonstrating a 48.1% treatment success rate versus 31.3% for placebo (absolute improvement of 16.8 percentage points) based on owner-assessed CBPI scores over 28 days [9]. The non-COX inhibitory mechanism makes grapiprant particularly suitable for canine patients with pre-existing gastrointestinal sensitivity, concurrent corticosteroid contraindications, or renal compromise where traditional NSAID-induced COX suppression poses elevated risk [10]. However, the pronounced food effect (bioavailability reduction from 89% fasted to 33% fed) necessitates administration on an empty stomach at least one hour before feeding to achieve therapeutic plasma concentrations [8].

Post-Operative Analgesia in Canine Orthopedic Surgery (Off-Label, Evidence-Supported)

Based on direct head-to-head clinical trial data demonstrating non-inferiority to meloxicam for post-operative pain control following TPLO surgery, grapiprant may be considered for peri-operative analgesia in canine orthopedic procedures [9]. The trial established that grapiprant (2 mg/kg q24h) provides analgesic efficacy equivalent to meloxicam (0.2 mg/kg loading then 0.1 mg/kg q24h) over a 14-day post-operative period, with no significant difference in adverse event incidence and a trend toward improved day 3 CBPI scores [9]. This application is off-label but supported by Level 1 evidence; procurement for surgical pain management protocols should consider that grapiprant does not provide COX-mediated anti-inflammatory activity and may be less effective than carprofen for severe acute inflammatory pain as demonstrated in the urate-induced synovitis model [10].

Preclinical Pharmacology Research on EP4 Receptor-Mediated Signaling Pathways

Grapiprant serves as a highly selective pharmacological tool compound for interrogating EP4 receptor function in in vitro and in vivo experimental systems. With Ki values of 13 nM (human), 20 nM (rat), and 24 nM (dog) at EP4 receptors, and >400-fold selectivity over EP1/EP2/EP3 subtypes, grapiprant enables specific blockade of EP4-mediated cAMP elevation without confounding activity at other prostanoid receptors [9]. The recently solved cryo-EM structure of grapiprant bound to the human EP4 receptor (PDB ID: 9JQZ, resolution ~3.2 Å) provides atomic-level detail of the antagonist binding pose within the orthosteric pocket, supporting rational structure-based drug design efforts targeting EP4 for inflammation, pain, or oncology indications [10]. Researchers should note the compound's physicochemical properties for experimental design: molecular weight 491.61 g/mol, DMSO solubility ≥10 mg/mL, and solid-state stability at -20°C [8].

Comparative Analgesic Pharmacology and EP4 Antagonist Benchmarking Studies

Grapiprant represents the most extensively characterized EP4-selective antagonist approved for any clinical use (veterinary), making it an essential reference standard for comparative pharmacology studies of novel piprants or EP4-targeting compounds. As demonstrated by the discovery of AAT-008, a next-generation EP4 antagonist that exhibited improved pharmacological profiles over grapiprant, grapiprant serves as the benchmark comparator against which improved selectivity, potency, or pharmacokinetic properties of new chemical entities are measured [9]. Procurement for benchmarking studies should account for the documented species-dependent affinity differences (human Ki 13 nM vs. rat Ki 20 nM vs. dog Ki 24 nM) and the compound's high plasma protein binding (approximately 99% in dogs) when designing cross-species translational experiments [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grapiprant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.